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Compound of Interest

Compound Name: Tak-285

Cat. No.: B1684519

An In-depth Analysis of the Dual HER2/EGFR Inhibitor for Drug Development Professionals

Abstract

TAK-285 is a potent and orally bioavailable small molecule inhibitor that demonstrates
significant activity against both human epidermal growth factor receptor 2 (HER2) and
epidermal growth factor receptor (EGFR).[1][2][3] This dual inhibitory action positions TAK-285
as a promising candidate for therapeutic intervention in cancers characterized by the
overexpression or aberrant signaling of these receptor tyrosine kinases. This technical guide
provides a detailed overview of the chemical structure, physicochemical properties, and
pharmacological profile of TAK-285. It includes a summary of key experimental data, detailed
methodologies for relevant assays, and a visualization of its mechanism of action within the
HER2/EGFR signaling pathway.

Chemical Structure and Properties

TAK-285, with the chemical formula C26H25CIF3N503, is a complex synthetic molecule.[1][3]
Its structure is characterized by a pyrrolo[3,2-d]pyrimidine scaffold, which is crucial for its
kinase inhibitory activity.[4]

Table 1: Chemical Identifiers of TAK-285
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Identifier Value
N-[2-[4-[[3-chloro-4-[3-
trifluoromethyl)phenoxy]phenyllamino]-5H-

IUPAC Name ( yhp ylphenyl] ]
pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-
methyl-butanamide[1][4]

CAS Number 871026-44-7[1]

Molecular Formula

C26H25CIF3N503[1]

SMILES

CC(C)
(CC(=0)NCCN1C=CC2=C1C(=NC=N2)NC3=C
C(=C(C=C3)0C4=CC=CC(=C4)C(F)
(F)F)CHOI[1]

InChl

INChl=1S/C26H25CIF3N503/c1-25(2,37)14-
22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-
20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-
16(12-18)26(28,29)30/h3-8,10,12-
13,15,37H,9,11,14H2,1-2H3,(H,31,36)
(H,32,33,34)[1]

InChlKey

ZYQXEVJIFYIBHZ-UHFFFAOYSA-N[1]

Table 2: Physicochemical Properties of TAK-285

Property Value

Molecular Weight 547.96 g/mol [2][3]

Exact Mass 547.1598 Da[3]

Appearance White to off-white solid powder][3]

Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10

mg/mi[4]

Pharmacological Properties
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TAK-285 is a selective, ATP-competitive inhibitor of HER2 and EGFR.[5] It binds to the inactive
conformation of EGFR, demonstrating a mode of action similar to other well-characterized

kinase inhibitors.[2]

Table 3: In Vitro Inhibitory Activity of TAK-285

Target

IC50 / GIS0

HER?2

17 nM (IC50)[2][5]

EGFR (HER1)

23 nM (IC50)[2][5]

HER4

260 nM (IC50)[2][5]

BT-474 cells

17 nM (GI50)[2][5]

Table 4: Selectivity Profile of TAK-285 against Other Kinases

Kinase IC50 (pM)
MEK1 1.1[2][6]
Aurora B 1.7[2][6]
Lck 2.4[2][6]
c-Met 4.2[2][6]
CSK 4.7[2][6]
Lyn B 5.2[2][6]
MEK5 5.7[2][6]

Table 5: In Vivo Pharmacokinetic and Efficacy Data for TAK-285
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Parameter Species Dose Value / Outcome
Oral Bioavailability Rat 50 mg/kg 97.7%[2]
Oral Bioavailability Mouse 50 mg/kg 72.2%(2]
] i Mouse (BT-474 100 mg/kg (twice 29% Tumor/Control
Antitumor Efficacy ] )
xenograft) daily) ratio[2]
) ] Mouse (4-1ST ) ) 44% Tumor/Control
Antitumor Efficacy 50 mg/kg (twice daily) )
xenograft) ratio[2][5]
] ) Mouse (4-1ST 100 mg/kg (twice 11% Tumor/Control
Antitumor Efficacy ) )
xenograft) daily) ratio[2][5]
Antitumor Efficacy Rat (4-1ST xenograft) 25 mg/kg Tumor regression[4]
Antitumor Efficacy Rat (4-1ST xenograft) 50 mg/kg Tumor regression[4]

A significant feature of TAK-285 is its ability to cross the blood-brain barrier, with unbound
concentrations in the brain of rats reaching approximately 20% of the free plasma level.[2] This
suggests potential therapeutic utility for central nervous system malignancies or metastases.[2]

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of TAK-285 against EGFR and HER2 was determined using a
radiolabeled ATP kinase assay.

Methodology:

» Protein Expression and Purification: The cytoplasmic domains of human HER2 (amino acids
676-1255) and EGFR (amino acids 669-1210) were expressed as N-terminal FLAG-tagged
proteins in a baculovirus expression system.[2] The kinases were then purified using anti-
FLAG M2 affinity gel.[2]

» Kinase Reaction: The kinase reactions were conducted in 96-well plates in a total volume of
50 pL. The reaction buffer consisted of 50 mM Tris-HCI (pH 7.5), 5 mM MnCI2, 0.01% Tween
20, and 2 mM DTT.[2]
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e Reaction Components: Each reaction contained 0.9 pCi of [y-32P]ATP, 50 uM ATP, 5 pg/mL
poly(Glu)-Tyr (4:1) as a substrate, and the purified cytoplasmic domain of either EGFR (0.25
pg/mL) or HER2 (0.25 pg/mL).[2]

 Incubation and Detection: The reaction mixtures were incubated, and the incorporation of the
radiolabeled phosphate into the substrate was measured to determine the kinase activity.
The IC50 values were calculated from the dose-response curves of TAK-285.

In Vivo Antitumor Efficacy Study

The in vivo antitumor activity of TAK-285 was evaluated in xenograft models using human
cancer cell lines.

Methodology:

e Animal Models: Female BALB/c nu/nu mice were subcutaneously implanted with either BT-
474 (HER2-overexpressing human breast cancer) or 4-1ST (HER2-overexpressing human
gastric cancer) tumor cells.[2] Female nude rats (F344/N Jcl-rnu) were used for the 4-1ST
xenograft model.[2]

o Drug Administration: TAK-285 was administered orally twice daily for 14 days at the specified
doses.[2][5]

e Tumor Growth Measurement: Tumor volume was measured regularly throughout the study.
The antitumor efficacy was expressed as the tumor/control (T/C) ratio.

» Toxicity Assessment: Animal body weight was monitored as an indicator of general toxicity.[2]

Signaling Pathway and Mechanism of Action

TAK-285 exerts its antitumor effects by inhibiting the signaling pathways driven by EGFR and
HER2. These receptors, upon activation by their ligands or through dimerization, initiate a
cascade of downstream signaling events that promote cell proliferation, survival, and
angiogenesis. By blocking the ATP-binding site of the kinase domain, TAK-285 prevents the
autophosphorylation and activation of these receptors, thereby inhibiting the downstream
signaling pathways.
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Figure 1. Mechanism of action of TAK-285 in inhibiting HER2 and EGFR signaling.

Conclusion

TAK-285 is a well-characterized dual inhibitor of HER2 and EGFR with potent in vitro and in
vivo antitumor activity. Its favorable pharmacokinetic profile, including oral bioavailability and
ability to penetrate the blood-brain barrier, makes it an attractive candidate for further clinical
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development in the treatment of HER2- and/or EGFR-driven malignancies. The detailed
experimental protocols provided in this guide offer a foundation for researchers to design and
execute further studies to explore the full therapeutic potential of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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